molecular formula C10H12N2O2S B13316171 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13316171
M. Wt: 224.28 g/mol
InChI Key: DUZIYWDGWJOMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a chemical reagent for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to the imidazo[2,1-b][1,3]thiazole-5-carboxamide (ITA) scaffold, a promising class of compounds investigated for their potent anti-tuberculosis activity . These compounds target QcrB, a key subunit of the cytochrome bcc complex in the mycobacterial electron transport chain, which is critical for energy generation in Mycobacterium tuberculosis . Inhibiting QcrB disrupts the bacterium's ability to perform respiration, validating energy metabolism as a viable target for new anti-tuberculosis agents . Researchers can utilize this diethyl-substituted analog as a key intermediate or building block for the synthesis of novel carboxamide derivatives. It serves as a valuable tool compound in medicinal chemistry programs aimed at developing new anti-infectives, particularly against drug-resistant strains of tuberculosis. The structural features of the imidazothiazole core, combined with the 5-carboxylic acid moiety, provide a versatile platform for further synthetic modification and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-3-6-5-15-10-11-7(4-2)8(9(13)14)12(6)10/h5H,3-4H2,1-2H3,(H,13,14)

InChI Key

DUZIYWDGWJOMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C(=O)O)CC

Origin of Product

United States

Preparation Methods

Formation of 2-Aminothiazole Derivative

The initial step involves synthesizing 2-aminothiazole derivatives, which serve as key intermediates. This is typically achieved by cyclization of α-haloketones with thioamides:

α-Haloketone + Thioamide → 2-Aminothiazole derivative

Example:
Reaction of ethyl chloroacetate with thioamides under basic conditions yields ethyl 2-aminothiazole-5-carboxylate, which is a precursor for further cyclization.

Construction of the Imidazo[2,1-b]thiazole Ring

The core heterocycle is synthesized via a one-pot cyclization involving the 2-aminothiazole and α-haloketones:

2-Aminothiazole derivative + α-Haloketone → Imidazo[2,1-b]thiazole

This cyclization typically proceeds under heating in suitable solvents such as ethanol or acetic acid, often facilitated by dehydrating agents or acids to promote ring closure.

Introduction of Ethyl Groups at Positions 3 and 6

Alkylation at the Nitrogen or Carbon Positions

The diethyl substitution at positions 3 and 6 is achieved through alkylation reactions:

  • N-Alkylation: Using ethyl halides (e.g., ethyl bromide) under basic conditions to alkylate the nitrogen atom in the heterocycle.
  • C-Alkylation: Directed lithiation or deprotonation followed by reaction with ethyl electrophiles to install ethyl groups at specific carbon sites.

Optimization of Alkylation Conditions

Reaction parameters such as temperature, solvent choice (e.g., DMF, DMSO), and base strength are critical to favor selective diethylation without over-alkylation or side reactions.

Functionalization to the Carboxylic Acid

Carboxylation of the Heterocycle

The introduction of the carboxylic acid group at position 5 is commonly achieved via oxidation or carboxylation of a suitable precursor:

  • Oxidation of Methyl or Ethyl Substituents: Using strong oxidants like potassium permanganate or potassium dichromate to convert methyl/ethyl groups to carboxylic acids.
  • Direct Carboxylation: Employing carbon dioxide under high pressure in the presence of catalysts or bases to directly carboxylate the heterocycle.

Alternative Route via Ester Hydrolysis

If an ester derivative (e.g., ethyl ester) is synthesized initially, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Summary of the Synthetic Route

Step Reaction Reagents & Conditions Key Intermediates Yield & Notes
1 Synthesis of 2-aminothiazole Thioamide + α-haloketone Ethyl 2-aminothiazole-5-carboxylate High yield, mild conditions
2 Cyclization to imidazo[2,1-b]thiazole Heating in ethanol or acetic acid Imidazo[2,1-b]thiazole core Efficient ring closure
3 Alkylation at positions 3 and 6 Ethyl halides + base Diethylimidazo[2,1-b]thiazole derivatives Selective diethylation
4 Carboxylation or hydrolysis CO₂ pressure or hydrolysis 3,6-Diethylimidazo[2,1-b]thiazole-5-carboxylic acid Final product

Research Findings and Data Tables

Recent studies, including those by Butani et al. (2020), have demonstrated the synthesis of related imidazo[2,1-b]thiazole derivatives with various substitutions, emphasizing the versatility of this synthetic framework. Their methodologies highlight the importance of controlled reaction conditions—particularly temperature and reagent stoichiometry—to maximize yields and purity.

Reaction Step Reagents Conditions Yield Range Notes
Cyclization 2-Aminothiazole + α-Haloketone Reflux in ethanol 70-85% Efficient ring formation
Alkylation Ethyl halides + base Room temperature to 60°C 60-75% Selectivity depends on base strength
Carboxylation CO₂ under pressure 80-120°C 65-80% Requires inert atmosphere

Notes and Considerations

  • Purity and Characterization: Use NMR, IR, and Mass Spectrometry to confirm structure at each stage.
  • Reaction Monitoring: TLC and HPLC are recommended for tracking reaction progress.
  • Safety: Handle halogenated reagents and oxidants with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid C₇H₆N₂O₂S 182.20 77628-51-4 Methyl at C6
6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid C₇H₃F₃N₂O₂S 236.17 1007874-87-4 CF₃ at C6
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid C₁₁H₁₄N₂O₂S 238.31 2092164-60-6 Ethyl at C3, isopropyl at C6
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid C₈H₈N₂O₂S 196.22 Not provided Methyl at C2 and C6

Key Observations:

  • Lipophilicity: Ethyl and isopropyl substituents (e.g., 3-Ethyl-6-(propan-2-yl)...carboxylic acid ) increase lipophilicity (clogP ~4.5 for related compounds), favoring membrane permeability but risking higher plasma protein binding .
  • Steric Effects: Bulkier substituents (e.g., isopropyl) may hinder binding to sterically sensitive targets, as seen in some anti-tuberculosis analogs .

Biological Activity

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 2091440-92-3) is a heterocyclic compound featuring a unique imidazo-thiazole structure. Its molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S, with a molecular weight of approximately 224.28 g/mol. The compound is characterized by the presence of ethyl groups at the 3 and 6 positions of the imidazole ring, which enhances its lipophilicity and may influence its biological activity.

The biological activity of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has been the subject of various studies, focusing on its potential as an anti-cancer agent and its interactions with biological targets. The compound's unique structure allows it to engage in specific binding interactions with proteins and enzymes, potentially leading to therapeutic effects.

Key Findings:

  • Anticancer Properties: Preliminary studies suggest that 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity: Some research indicates that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development in infectious disease treatment.

Structure-Activity Relationship (SAR)

The structural features of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid contribute significantly to its biological activity. The diethyl substitution pattern increases lipophilicity compared to other derivatives with different substituents. This alteration can enhance membrane permeability and bioavailability.

Compound NameCAS NumberSimilarity Score
Imidazo[2,1-b]thiazole-6-carboxylic acid53572-98-80.82
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid1017273-59-40.73
Imidazo[2,1-b]thiazole-2-carboxylic acid773841-78-40.70

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various imidazo-thiazole derivatives, including 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid. The results indicated significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

Antimicrobial Evaluation

In another study focusing on antimicrobial activity published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid and its derivatives?

  • Methodological Answer: The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves electrophilic intramolecular cyclization (EIC) of substituted thiohydantoins. For example, polyphosphoric acid (PPA) or halogenating agents (e.g., bromine) can induce cyclization to form the core heterocyclic structure . Post-synthesis functionalization, such as coupling the carboxylic acid moiety with amines via carbodiimide-mediated reactions (e.g., HATU/EDC), is used to generate amide derivatives . For 3,6-diethyl substitution, alkylation or nucleophilic substitution at specific positions of precursor molecules may be employed.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer: Purity is typically assessed via HPLC (≥97% purity threshold) or UPLC with UV detection at 254 nm . Structural confirmation requires 1^1H/13^{13}C NMR to verify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH3_3 and δ 2.5–3.0 ppm for CH2_2) and carbonyl resonance (~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C10_{10}H13_{13}N2_2O2_2S: theoretical 237.07, observed 237.08) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Methodological Answer: For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., H37Rv strain) are performed using microdilution in Middlebrook 7H9 broth . Enzyme inhibition studies (e.g., pantothenate synthase for antitubercular activity) utilize spectrophotometric monitoring of CoA formation at 412 nm . Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK293) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer: Systematic substitution at positions 3 and 6 (e.g., ethyl vs. trifluoromethyl groups) can modulate lipophilicity and target binding. For example, fluorinated analogs (e.g., 6-trifluoromethyl derivatives) often enhance metabolic stability and membrane permeability . Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr173 of pantothenate synthase) . Bioisosteric replacement (e.g., carboxylic acid → tetrazole) may improve solubility without compromising activity .

Q. What strategies mitigate poor solubility or metabolic instability during lead optimization?

  • Methodological Answer:
  • Salt formation: Sodium or potassium salts of the carboxylic acid improve aqueous solubility (e.g., pH-adjusted solubility >1 mg/mL) .
  • Prodrugs: Esterification (e.g., ethyl ester prodrugs) enhances bioavailability, with hydrolysis in vivo regenerating the active acid .
  • Fluorination: Introducing trifluoromethyl groups (as in ) reduces CYP450-mediated metabolism, as shown in human liver microsomal assays (t1/2_{1/2} increased from 2.1 to 6.8 hours) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., differences in bacterial strain susceptibility) or compound purity. To resolve this:
  • Standardize protocols: Use CLSI guidelines for MIC assays and validate enzyme sources (e.g., recombinant vs. native pantothenate synthase) .
  • Control experiments: Include reference compounds (e.g., isoniazid for TB assays) and verify batch-to-batch consistency via LC-MS .
  • Meta-analysis: Compare substituent effects across studies (e.g., 6-methyl vs. 6-ethyl analogs in vs. 14) to identify trends in potency and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.